Danthron

Vue d'ensemble

Description

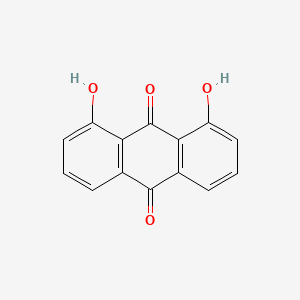

Dantron, également connu sous le nom de chrysazine ou de 1,8-dihydroxyanthraquinone, est un composé organique de couleur orange. Il appartient à la classe des anthraquinones, caractérisées par la présence d'une structure anthracène-9,10-quinone. Le dantron est principalement utilisé comme laxatif stimulant dans certains pays, bien que son utilisation soit limitée dans d'autres en raison de ses propriétés cancérigènes potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le dantron peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l'oxydation de l'anthracène avec du dichromate de potassium dans l'acide sulfurique, suivie d'une hydrolyse pour produire de la 1,8-dihydroxyanthraquinone. Une autre méthode implique l'hydroxylation directe de l'anthraquinone en utilisant du peroxyde d'hydrogène en présence d'un catalyseur .

Méthodes de production industrielle

Dans les milieux industriels, le dantron est généralement produit par l'oxydation de l'anthracène ou des dérivés de l'anthraquinone. Les conditions de réaction impliquent souvent l'utilisation d'agents oxydants forts tels que le dichromate de potassium ou le peroxyde d'hydrogène, et le processus est effectué sous des conditions de température et de pression contrôlées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le dantron subit différents types de réactions chimiques, notamment :

Oxydation : Le dantron peut être oxydé davantage pour former différents dérivés de quinone.

Réduction : Il peut être réduit pour former des dérivés d'hydroquinone.

Substitution : Le dantron peut subir des réactions de substitution où les groupes hydroxyles sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Dichromate de potassium dans l'acide sulfurique ou peroxyde d'hydrogène en présence d'un catalyseur.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Divers réactifs selon la substitution souhaitée, tels que les agents halogénants pour les réactions d'halogénation.

Principaux produits formés

Oxydation : Formation de dérivés de quinone.

Réduction : Formation de dérivés d'hydroquinone.

Substitution : Formation de dérivés d'anthraquinone substitués.

Applications de la recherche scientifique

Le dantron a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de divers dérivés d'anthraquinone.

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent anticancéreux.

Médecine : Utilisé comme laxatif stimulant en soins palliatifs pour contrer les effets constipants des opioïdes.

Industrie : Employé dans la synthèse de colorants et comme antioxydant dans les lubrifiants synthétiques .

Mécanisme d'action

Le dantron exerce ses effets principalement par son interaction avec les voies cellulaires. Dans le contexte de son utilisation comme laxatif, il stimule la muqueuse intestinale, ce qui entraîne une augmentation du péristaltisme et des mouvements intestinaux. Les cibles moléculaires exactes et les voies impliquées dans son effet laxatif ne sont pas entièrement comprises. Son activité anticancéreuse potentielle est attribuée à sa capacité à inhiber l'interaction entre l'hème oxygénase-1 et la réductase du cytochrome P450, affectant ainsi le stress oxydatif cellulaire et les voies d'apoptose .

Applications De Recherche Scientifique

Antiangiogenic Properties

Recent studies have highlighted danthron's potential as an antiangiogenic agent. Research indicates that this compound inhibits key functions of activated endothelial cells, such as proliferation and tube formation, suggesting its utility in cancer treatment and prevention. Specifically, in vitro studies demonstrated that this compound reduced intracellular reactive oxygen species and enhanced intracellular sulfhydryl groups, which are critical for cellular antioxidant defenses .

Table 1: Summary of Antiangiogenic Effects of this compound

Metabolic Regulation

This compound has been shown to activate AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. This activation leads to reduced lipid synthesis and enhanced glucose consumption in liver and muscle cell lines. The compound effectively modulates lipid metabolism by decreasing the expression of sterol regulatory element-binding protein 1c and fatty acid synthetase genes .

Table 2: Effects of this compound on Metabolism

| Parameter | Effect Observed |

|---|---|

| Lipid Content | Decreased in HepG2 and C2C12 cells |

| Glucose Consumption | Increased significantly |

| Gene Expression | Downregulation of SREBP1c and FAS |

Anticancer Activity

This compound exhibits anticancer properties through mechanisms such as inducing DNA damage and inhibiting DNA repair processes. These effects contribute to its antiproliferative and antimetastatic capabilities, making it a candidate for further investigation in cancer therapeutics .

Dye Manufacturing

Historically, this compound has been utilized as an intermediate in dye production due to its vibrant color properties. Its application in the textile industry remains significant, where it serves as a dyeing agent for various fabrics.

Biodegradable Materials

Recent innovations have explored the use of this compound in developing biodegradable films with UV resistance when combined with lignin-based materials. This application is particularly relevant for environmentally friendly packaging solutions .

This compound in Cancer Research

A notable study investigated the effects of this compound on human breast cancer cells (MDA-MB231) and fibrosarcoma cells (HT1080). The results indicated that this compound not only inhibited cell proliferation but also reduced metastatic potential when administered at specific concentrations .

This compound's Role in Metabolic Disorders

In a study focusing on obesity-related metabolic disorders, this compound was administered to high-fat diet-induced obesity mice. The findings revealed significant improvements in insulin sensitivity and lipid profiles, showcasing its potential as a therapeutic agent for diabetes management .

Mécanisme D'action

Dantron exerts its effects primarily through its interaction with cellular pathways. In the context of its use as a laxative, it stimulates the intestinal mucosa, leading to increased peristalsis and bowel movements. The exact molecular targets and pathways involved in its laxative effect are not fully understood. its potential anticancer activity is attributed to its ability to inhibit the interaction between heme oxygenase-1 and cytochrome P450 reductase, thereby affecting cellular oxidative stress and apoptosis pathways .

Comparaison Avec Des Composés Similaires

Le dantron est structurellement similaire à d'autres anthraquinones telles que :

Anthraquinone : Le composé parent à partir duquel le dantron est dérivé.

Rhéine : Une autre hydroxyanthraquinone aux propriétés laxatives similaires.

Émodine : Une anthraquinone naturelle aux propriétés laxatives et anticancéreuses.

Unicité

L'unicité du dantron réside dans ses deux groupes hydroxyles aux positions 1 et 8 sur la structure de l'anthraquinone, qui confèrent une réactivité chimique et une activité biologique spécifiques. Son potentiel en tant qu'agent anticancéreux par l'inhibition de l'interaction de l'hème oxygénase-1 est une caractéristique distinctive par rapport aux autres anthraquinones .

Activité Biologique

Danthron, also known as chrysazin or 1,8-dihydroxyanthraquinone, is a compound with significant biological activity, particularly in the fields of cancer research, metabolic regulation, and antiangiogenesis. This article synthesizes recent research findings on this compound's biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is an anthraquinone derivative isolated from various natural sources, including marine fungi. It has garnered attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and metabolic regulatory activities.

-

AMPK Activation :

This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. In vitro studies demonstrated that this compound treatment increased AMPK phosphorylation and reduced lipid synthesis by downregulating sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthetase (FAS) gene expressions in HepG2 and C2C12 cells. This suggests its potential as an anti-diabetic agent by improving glucose metabolism and reducing lipid accumulation . -

Antioxidant Properties :

This compound exhibits antioxidant effects by reducing intracellular reactive oxygen species (ROS) levels and increasing sulfhydryl groups in endothelial and tumor cells. This property contributes to its protective role against oxidative stress-induced damage . -

Antiangiogenic Activity :

Research has shown that this compound inhibits key functions of endothelial cells, such as proliferation and tube formation, indicating its potential as an antiangiogenic agent. In vivo assays further support its role in inhibiting angiogenesis . -

Anticancer Effects :

This compound induces apoptosis in tumor cells while sparing endothelial cells from similar effects. It has shown moderate antitumor activity against breast carcinoma (MDA-MB231) and fibrosarcoma (HT1080) cell lines . Additionally, it has been implicated in DNA damage response pathways, suggesting a mechanism for its antiproliferative effects .

Table 1: Summary of Biological Activities of this compound

Toxicological Studies

Despite its therapeutic potential, this compound has been associated with carcinogenicity in animal models. Studies have indicated that oral exposure to this compound resulted in tumors in rodents at various tissue sites. For instance, a two-stage carcinogenicity study showed a significant incidence of intestinal adenomas and adenocarcinomas in rats treated with this compound over extended periods . This raises concerns regarding its safety profile and necessitates further investigation into its long-term effects.

Propriétés

IUPAC Name |

1,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPFLULOKWLNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020328 | |

| Record name | Danthron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Danthron is an orange crystalline powder. Almost odorless and tasteless. (NTP, 1992), Solid | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dantron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Insoluble in water; slightly soluble in ethanol, diethyl ether; soluble in acetone, acetic acid, alkali, Almost insoluble in water (6.5X10-6 mols/L at 25 °C), in alcohol (1:2000). Moderately soluble in ether (1:500), in chloroform; soluble in 10 parts hot glacial acetic acid. Very slightly soluble in aqueous solutions of alkali hydroxides: about 0.8 g dissolves in 100 ml 0.5N NaOH. | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1) | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of metal-mediated DNA damage by carcinogenic danthron (1,8-dihydroxyanthraquinone) and anthraquinone was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments obtained from the human c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Danthron caused DNA damage particularly at guanines in the 5'-GG-3', 5'-GGGG-3', 5'-GGGGG-3' sequences (damaged bases are underlined) in the presence of Cu(II), cytochrome P450 reductase and the NADPH-generating system. The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine increased with increasing concentration of danthron. On the other hand, carcinogenic anthraquinone induced less oxidative DNA damage than danthron. Electron spin resonance study showed that the semiquinone radical could be produced by P450 reductase plus NADPH-mediated reduction of danthron, while little signal was observed with anthraquinone. These results suggest that danthron is much more likely to be reduced by P450 reductase and generate reactive oxygen species through the redox cycle, leading to more extensive Cu(II)-mediated DNA damage than anthraquinone. In the case of anthraquinone, its hydroxylated metabolites with similar reactivity to danthron may participate in DNA damage in vivo. /It was concluded/ that oxidative DNA damage by danthron and anthraquinone seems to be relevant for the expression of their carcinogenicity., ... All three tested anthraquinones, emodin, aloe-emodin, and danthron, showed capabilities to inhibit the non-covalent binding of bisbenzimide Hoechst 33342 to isolated DNA and in mouse lymphoma L5178Y cells comparable to the topoisomerase II inhibitor and intercalator m-amsacrine. In a cell-free decatenation assay, emodin exerted a stronger, danthron a similar and aloe-emodin a weaker inhibition of topoisomerase II activity than m-amsacrine. Analysis of the chromosomal extent of DNA damage induced by these anthraquinones was performed in mouse lymphoma L5178Y cells. Anthraquinone-induced mutant cell clones showed similar chromosomal lesions when compared to the topoisomerase II inhibitors etoposide and m-amsacrine, but were different from mutants induced by the DNA alkylator ethyl methanesulfonate. These data support the idea that inhibition of the catalytic activity of topoisomerase II contributes to anthraquinone-induced genotoxicity and mutagenicity. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red or red-yellow needles or leaves (from alcohol), Orange needles from alcohol, Orange powder or reddish-brown needles | |

CAS No. |

117-10-2 | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danthron [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dantron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | danthron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | danthron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | danthron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Danthron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dantron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANTHRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4XE6IBF3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dantron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

379 °F (NTP, 1992), 193 °C | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dantron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dantron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between danthrone and anthralin?

A1: Danthrone, also known as chrysazin, is a major metabolite of anthralin (1,8-dihydroxyanthrone) [, ]. Anthralin is oxidized to danthrone in the skin following topical application []. Conversely, when danthrone is ingested orally, it is reduced back to anthralin in the large bowel [].

Q2: Does danthrone share the same biological activities as anthralin?

A2: While both are anthraquinone derivatives, danthrone does not exhibit the same biological activity as anthralin. Several studies demonstrate that danthrone, unlike anthralin, does not inhibit leukotriene production [, ], nor does it affect human monocyte functions like superoxide-anion generation and enzyme degranulation []. These findings suggest that danthrone is largely inactive compared to anthralin in these specific biological contexts.

Q3: What is the antifungal activity of danthrone?

A3: Danthrone has shown promising antifungal activity against several plant pathogenic fungi, including Botrytis cinerea, Erysiphe graminis, Phytophthora infestans, and Pyricularia grisea []. This suggests potential applications in agriculture for crop protection.

Q4: Does danthrone possess antioxidant properties?

A4: Although structurally similar to other antioxidant polyphenols, danthrone exhibited minimal antioxidant activity in studies assessing lipid peroxidation and protein oxidation [, ]. This suggests that the presence of specific structural features, such as catechol groups, plays a crucial role in determining the antioxidant potency of polyphenols.

Q5: What research tools and resources are available for studying danthrone?

A7: Various analytical techniques, including cyclic voltammetry for studying redox properties [], chromatographic methods for isolation and identification [], and bacterial assays for assessing mutagenicity [], have been employed to investigate the properties of danthrone. Further research utilizing these and other advanced techniques can contribute to a deeper understanding of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.